molecular formula C13H8Cl2O2S B8610567 2-(2,3-Dichlorophenylthio)benzoic acid

2-(2,3-Dichlorophenylthio)benzoic acid

Cat. No.: B8610567
M. Wt: 299.2 g/mol
InChI Key: CVKOKYSJGJDVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorophenylthio)benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O2S and its molecular weight is 299.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8Cl2O2S

Molecular Weight

299.2 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H8Cl2O2S/c14-9-5-3-7-11(12(9)15)18-10-6-2-1-4-8(10)13(16)17/h1-7H,(H,16,17)

InChI Key

CVKOKYSJGJDVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

FIG. 2 is a flow chart for manufacturing the compound No. 1. First, 2,3-dichlorobenzenethiol (0.90 g, 5 mmol) is dissolved in 10 ml DMF solution, and 10 ml of 1N KOH(aq) is added thereinto. After stirring the mixture under room temperature for 10˜15 minutes, 2-iodobenzoic acid (1.24 g, 5 mmol) is dissolved in 10 ml of DMF solution. And then, 0.315 g of Cupper powder is added into the mixture, and the mixture is treated by a reverse flow under 120□ for 8 hours. After filtering the mixture, the filtrate is neutralized with 10 ml of 1N HCl(aq), and a precipitate will be produced. After filtering and washing the precipitate by water, 2-(2,3-dichlorophenylthio)benzoic acid is obtained.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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